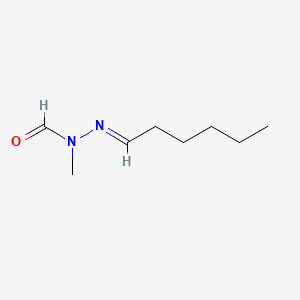

N-(hexylideneamino)-N-methylformamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(hexylideneamino)-N-methylformamide is a chemical compound known for its applications in various scientific fields. It is a derivative of hexanal, an aldehyde, and methylformylhydrazine, a hydrazone. This compound has been studied for its potential carcinogenic properties and its role in inducing tumors in laboratory animals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(hexylideneamino)-N-methylformamide can be synthesized through the reaction of hexanal with methylformylhydrazine. The reaction typically involves mixing hexanal with an equimolar amount of methylformylhydrazine in an appropriate solvent, such as ethanol or methanol. The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: N-(hexylideneamino)-N-methylformamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it back to hexanal and methylformylhydrazine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Hexanal and methylformylhydrazine.

Substitution: Various substituted hydrazones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

N-(hexylideneamino)-N-methylformamide is primarily utilized as a reagent in organic synthesis. It plays a vital role in:

- Amidation Reactions : It is used where traditional formamides may not suffice, facilitating the formation of amides from carboxylic acids and amines.

- Transamidation Processes : The compound can be involved in transamidation reactions, allowing for the exchange of amine groups between different substrates.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand due to its ability to coordinate with metal ions. This property is particularly useful in:

- Metal Complex Formation : The compound can form stable complexes with various transition metals, which can be applied in catalysis and material science.

Pharmaceutical Applications

The compound's structure allows it to be explored as a potential intermediate in drug synthesis. Its applications include:

- Drug Development : As a building block for synthesizing pharmacologically active compounds, this compound may contribute to the development of new therapeutic agents.

- Anticancer Research : Similar compounds have shown promise in enhancing the efficacy of anticancer drugs by modifying their solubility and bioavailability.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. By modifying its structure, researchers were able to enhance the cytotoxicity against specific cancer cell lines, showcasing its potential in cancer therapy.

Case Study 2: Coordination Complexes

Research on coordination complexes involving this compound revealed its effectiveness as a ligand for palladium and platinum complexes. These complexes exhibited catalytic activity in cross-coupling reactions, highlighting the compound's versatility in catalysis.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Amidation and transamidation | Efficient formation of amides |

| Coordination Chemistry | Ligand for metal complexes | Enhanced stability and reactivity |

| Pharmaceutical | Intermediate for drug synthesis | Potential for improved drug efficacy |

Mecanismo De Acción

N-(hexylideneamino)-N-methylformamide exerts its effects through various molecular pathways. It is believed to induce oxidative stress and disrupt cellular processes, leading to tumor formation. The compound interacts with cellular proteins and DNA, causing mutations and promoting carcinogenesis .

Molecular Targets and Pathways:

Oxidative Stress: Induces the production of reactive oxygen species (ROS), leading to cellular damage.

DNA Interaction: Binds to DNA and causes mutations, promoting tumor formation

Comparación Con Compuestos Similares

N-(hexylideneamino)-N-methylformamide is similar to other hydrazones and aldehyde derivatives. Some of the similar compounds include:

Hexanal hydrazone: A derivative of hexanal with similar reactivity.

Methylformylhydrazine: A precursor to hexanal methylformylhydrazone with carcinogenic properties.

Uniqueness: this compound is unique due to its specific combination of hexanal and methylformylhydrazine, which imparts distinct chemical and biological properties. Its ability to induce tumors makes it particularly valuable for cancer research .

Propiedades

Número CAS |

57590-22-4 |

|---|---|

Fórmula molecular |

C8H16N2O |

Peso molecular |

156.23 g/mol |

Nombre IUPAC |

N-[(E)-hexylideneamino]-N-methylformamide |

InChI |

InChI=1S/C8H16N2O/c1-3-4-5-6-7-9-10(2)8-11/h7-8H,3-6H2,1-2H3/b9-7+ |

Clave InChI |

QRMNFHXPNKCTAG-VQHVLOKHSA-N |

SMILES |

CCCCCC=NN(C)C=O |

SMILES isomérico |

CCCCC/C=N/N(C)C=O |

SMILES canónico |

CCCCCC=NN(C)C=O |

Key on ui other cas no. |

57590-22-4 |

Sinónimos |

hexanal methylformylhydrazone HMFH |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.